molecular formula C10H4Cl4 B15350797 1,3,5,8-Tetrachloronaphthalene CAS No. 31604-28-1

1,3,5,8-Tetrachloronaphthalene

Cat. No.: B15350797
CAS No.: 31604-28-1
M. Wt: 265.9 g/mol
InChI Key: VFTLNRFRXWCJJK-UHFFFAOYSA-N
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Description

1,3,5,8-Tetrachloronaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₀H₄Cl₄. It is a chlorinated derivative of naphthalene, featuring chlorine atoms at the 1, 3, 5, and 8 positions of the naphthalene ring system. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process involves the careful control of chlorine gas flow, temperature, and reaction time to achieve the desired degree of chlorination.

Chemical Reactions Analysis

Types of Reactions: 1,3,5,8-Tetrachloronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize this compound.

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) can reduce the compound.

  • Substitution: Halogenation reactions with chlorine or bromine can further substitute hydrogen atoms on the naphthalene ring.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce partially or fully dechlorinated naphthalene derivatives.

  • Substitution: Further halogenation can lead to the formation of hexachloronaphthalene or other polyhalogenated naphthalenes.

Scientific Research Applications

1,3,5,8-Tetrachloronaphthalene has several scientific research applications across various fields:

  • Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in organic synthesis.

  • Biology: The compound is employed in studies related to the environmental impact of chlorinated hydrocarbons and their biodegradation.

  • Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a biomarker for certain diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and resistance to degradation.

Mechanism of Action

1,3,5,8-Tetrachloronaphthalene is compared with other similar compounds such as 1,3,5,7-tetrachloronaphthalene and hexachloronaphthalene. While these compounds share structural similarities, this compound is unique in its specific pattern of chlorination, which influences its chemical properties and applications.

Comparison with Similar Compounds

  • 1,3,5,7-Tetrachloronaphthalene

  • Hexachloronaphthalene

  • 1,3,5-Trichloronaphthalene

  • 1,4,6-Trichloronaphthalene

  • 1,3,8-Trichloronaphthalene

  • 1,4,5-Trichloronaphthalene

Properties

IUPAC Name

1,3,5,8-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTLNRFRXWCJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC(=CC2=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185493
Record name 1,3,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31604-28-1
Record name Naphthalene, 1,3,5,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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